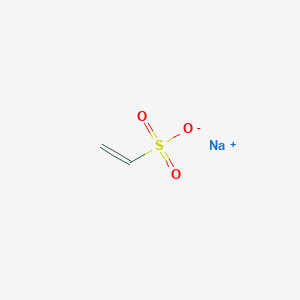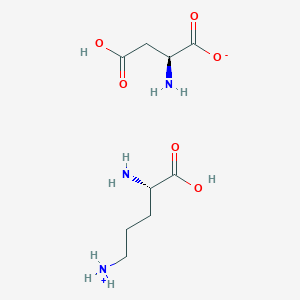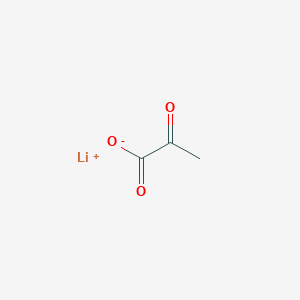
lithium;2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder with the molecular formula C₃H₃LiO₃ and a molecular weight of 94.00 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-oxopropanoate can be synthesized through the neutralization of pyruvic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the crystalline product .
Industrial Production Methods
Industrial production of lithium 2-oxopropanoate involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Various substituted lithium 2-oxopropanoate derivatives.
Scientific Research Applications
Lithium 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other lithium compounds.
Biology: It is used in studies related to cellular metabolism and energy production.
Industry: It is used in the production of lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium 2-oxopropanoate involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling and metabolism.
Modulation of Neurotransmitter Receptors: It modulates neurotransmitter receptors, including glutamate receptors, which play a role in neuronal communication.
Neuroprotective Effects: It exerts neuroprotective effects by enhancing the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.
Comparison with Similar Compounds
Similar Compounds
Lithium Carbonate: Used as a mood stabilizer in the treatment of bipolar disorder.
Lithium Citrate: Also used as a mood stabilizer and has similar therapeutic effects as lithium carbonate.
Lithium Orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Lithium 2-oxopropanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
lithium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
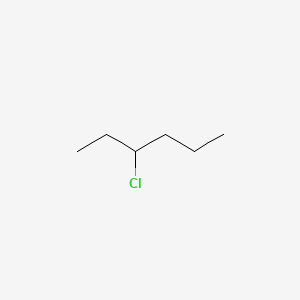
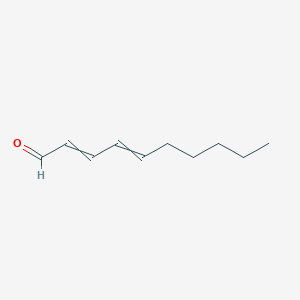
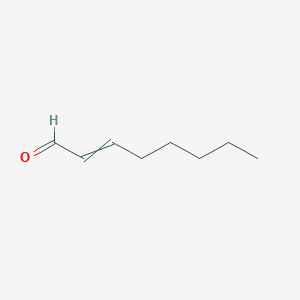
![sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B7820995.png)
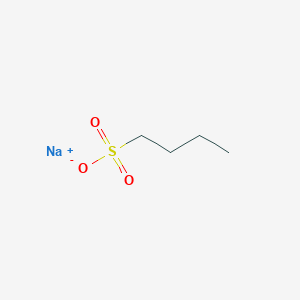
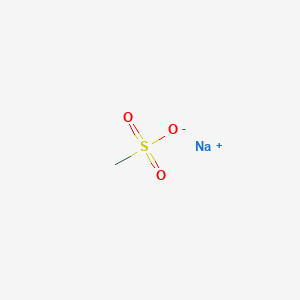
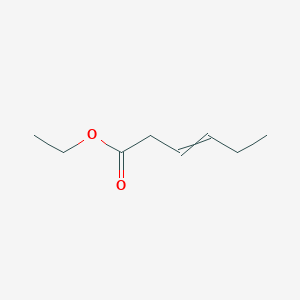
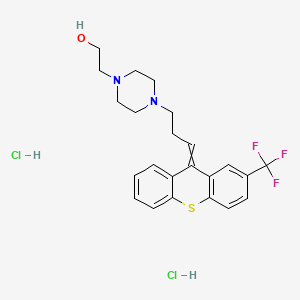

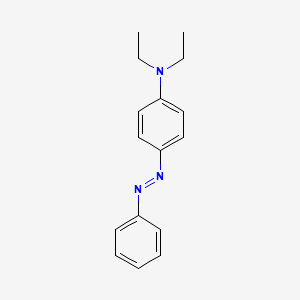
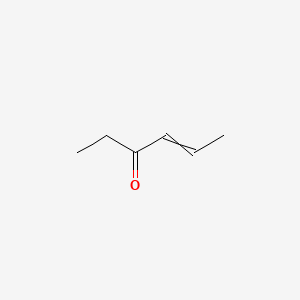
![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)
